molecular formula C11H15NO2 B12119337 3-m-Tolylamino-propionic acid methyl ester

3-m-Tolylamino-propionic acid methyl ester

Cat. No.: B12119337
M. Wt: 193.24 g/mol
InChI Key: CDNCZVIJJZXTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-methylphenylaminoacetate , is a chemical compound with the following structure:

CH3C(NH2C6H4CH3)COOCH3\text{CH}_3 - \text{C}(\text{NH}_2 - \text{C}_6\text{H}_4\text{CH}_3)\text{COOCH}_3 CH3​−C(NH2​−C6​H4​CH3​)COOCH3​

It consists of a methyl ester group attached to the amino group of 3-methyltoluidine (also called 3-methylaniline). The compound is used in various applications due to its unique properties.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of 3-m-Tolylamino-propionic acid methyl ester. One common method involves the reaction of 3-methyltoluidine with chloroacetic acid followed by esterification with methanol. The overall process can be summarized as follows:

    Acylation: 3-methyltoluidine reacts with chloroacetic acid to form the corresponding amide intermediate.

    Esterification: The amide intermediate is then esterified with methanol to yield the final product.

Industrial Production

Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.

Chemical Reactions Analysis

3-m-Tolylamino-propionic acid methyl ester undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the primary amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common reagents and conditions depend on the specific reaction type. For example:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides.

Major products formed include the carboxylic acid and the reduced amine.

Scientific Research Applications

3-m-Tolylamino-propionic acid methyl ester finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: It may be used in drug design due to its structural features.

    Dye Synthesis: It can be incorporated into dyes and pigments.

    Agrochemicals: Potential use in crop protection chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug design, it might interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
  • In dye synthesis, it could contribute to color formation through conjugation and resonance effects.

Comparison with Similar Compounds

3-m-Tolylamino-propionic acid methyl ester shares similarities with other amino acid derivatives and aromatic compounds. its unique combination of an amino group, methyl ester, and aromatic ring sets it apart.

Similar Compounds

    3-Methyltoluidine: The parent compound from which this compound is derived.

    Methyl Anthranilate: Another aromatic compound with an amino group and ester functionality.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(3-methylanilino)propanoate

InChI

InChI=1S/C11H15NO2/c1-9-4-3-5-10(8-9)12-7-6-11(13)14-2/h3-5,8,12H,6-7H2,1-2H3

InChI Key

CDNCZVIJJZXTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.